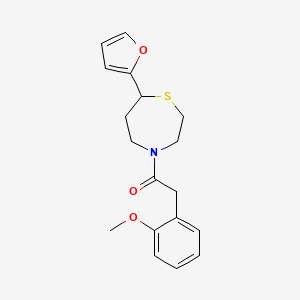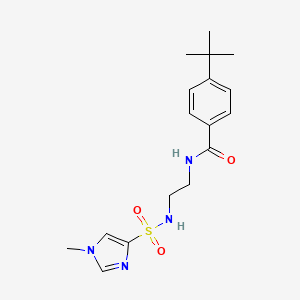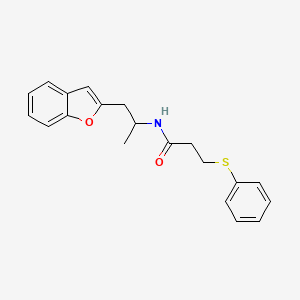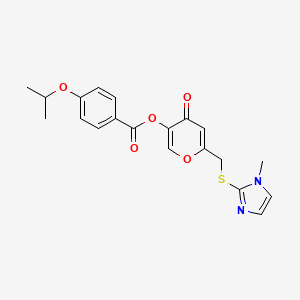![molecular formula C15H12ClN3O3S B2443415 N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034278-03-8](/img/structure/B2443415.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis process involves the use of phosphorus oxychloride and refluxing for 20 hours .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 185–190 °C and a yield of 71% . The compound also shows good agreement with elemental and spectral data .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- Research involves the synthesis of novel heterocyclic compounds derived from specific precursors, leading to the creation of compounds with potential anti-inflammatory and analgesic properties. These synthesized compounds have been evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing significant potential in medical applications (Abu‐Hashem et al., 2020).
Heterocyclic Derivative Synthesis
- Studies on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes have led to the formation of various heterocyclic derivatives. These reactions produce compounds like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, indicating the versatility of heterocyclic chemistry in synthesizing diverse compounds with potential pharmaceutical applications (Bacchi et al., 2005).
Antimicrobial Activity
- Novel compounds synthesized from specific heterocyclic frameworks have been evaluated for their antimicrobial activities. This research highlights the potential of newly synthesized compounds to serve as effective antimicrobial agents, contributing to the development of new treatments for infectious diseases (Alhameed et al., 2019).
Immunoregulatory Antiinflammatory Agents
- The synthesis of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles has been explored for their potential as immunoregulatory antiinflammatory agents. By combining structural features of known antiinflammatory and immunoregulatory drugs, these compounds exhibit a desirable combination of activities in models of inflammation and immunoregulation (Bender et al., 1985).
Wirkmechanismus
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
The compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This inhibition is believed to mediate the compound’s anti-inflammatory effects . It’s worth noting that the compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
On a cellular level, this compound has been found to influence cell function in several ways. It has been observed to inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory cytokines like IL-6 and TNF-α, and hinder cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with key enzymes involved in the inflammatory response. Specifically, it has been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Metabolic Pathways
It is known that the compound’s anti-inflammatory activity is mediated through the inhibition of prostaglandin biosynthesis, which involves the cyclooxygenase (COX) enzymes
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-19-7-9(11(22-2)6-13(19)20)14(21)18-15-17-10-4-3-8(16)5-12(10)23-15/h3-7H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAAENBLZUOPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)

![(11Z)-N-(3-chlorophenyl)-11-[(2,4-dimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2443336.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2443339.png)

![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)



![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)


![6-{[4-(Aminocarbonyl)piperidin-1-yl]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2443355.png)